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Compound of Interest

Compound Name: LY2881835

CAS No.: 1292290-38-0

Cat. No.: B608724

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: LY2881835 is a potent and selective agonist for the G protein-coupled receptor 40

(GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed

in pancreatic β-cells and plays a crucial role in amplifying insulin secretion in the presence of

elevated glucose levels.[3][4] This makes it a promising therapeutic target for Type 2 Diabetes

(T2D). LY2881835 has demonstrated the ability to provide immediate and durable glucose

control in various rodent models of T2D by enhancing glucose-dependent insulin secretion

(GDIS) and promoting the release of incretin hormones like GLP-1.[1][3][5]

These application notes provide a summary of the preclinical data and detailed protocols for

utilizing LY2881835 in relevant rodent models to study its anti-diabetic effects.

Mechanism of Action: GPR40 Agonism
LY2881835 selectively binds to and activates GPR40 on pancreatic β-cells. This activation is

predominantly coupled with the G protein α-subunit of the Gq family (Gαq).[3] The subsequent

signaling cascade involves the activation of phospholipase C (PLC), which leads to the
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generation of inositol 1,4,5-triphosphate (IP3). IP3 mediates the release of intracellular calcium

(Ca2+) stores, raising cytosolic Ca2+ levels. This increase in intracellular calcium, in

conjunction with the elevated glucose levels, amplifies the exocytosis of insulin-containing

granules, resulting in enhanced insulin secretion.[3] The glucose-dependent nature of this

mechanism minimizes the risk of hypoglycemia.[1]
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GPR40 signaling pathway activated by LY2881835.

Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies involving

LY2881835 in various rodent models.

Table 1: Ex Vivo Insulin Secretion from Isolated Mouse Islets

Model
Glucose
Condition

Treatment Outcome Reference

Wild-Type (WT)
Mouse Islets

11.2 mmol/L LY2881835

Statistically
significant
increase in
insulin
secretion

[1]

Wild-Type (WT)

Mouse Islets
2.8 mmol/L LY2881835

No enhancement

of insulin

secretion

[1]

| GPR40 Knockout (KO) Mouse Islets | 11.2 mmol/L | LY2881835 | No stimulation of insulin

secretion |[1]|
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Table 2: In Vivo Efficacy of LY2881835 in Rodent Models of Diabetes

Rodent Model Study Type
Dose &
Duration

Key Findings Reference

Normal ICR
Mice

Acute Efficacy
(IPGTT)

0.3, 1, 3, 10
mg/kg (single
oral dose)

Dose-
dependent
enhancement
of insulin
secretion.
Significant
increase in
insulin AUC at
10 mg/kg.

[1]

Diet-Induced

Obese (DIO)

Mice

Chronic Efficacy

(OGTT)

10 mg/kg/day (14

days, oral)

Significant

reduction in

glucose levels

during OGTT on

Day 1 and Day

15.

[1][2]

Zucker fa/fa Rats Chronic Efficacy Not specified

Normalization of

blood glucose

levels after 3

weeks.

[1][2]

| STZ-Treated DIO Mice | Chronic Efficacy (OGTT) | 30 mg/kg/day (14 days, oral) | Significant

reduction in glucose AUC during OGTT on Days 1, 7, and 14. |[1][2]|

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Protocol 1: Ex Vivo Glucose-Stimulated Insulin
Secretion (GSIS) Assay
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Objective: To determine the effect of LY2881835 on insulin secretion from isolated pancreatic

islets in a glucose-dependent manner.

Materials:

Pancreatic islets isolated from Wild-Type (e.g., C57BL/6) and GPR40 KO mice.

Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

Low glucose KRBH (2.8 mmol/L glucose).

High glucose KRBH (11.2 mmol/L or 16.7 mmol/L glucose).

LY2881835 stock solution (in DMSO).

Collagenase P.

Ficoll gradient.

Insulin ELISA kit.

Procedure:

Islet Isolation: a. Anesthetize the mouse and perform a laparotomy. b. Cannulate the

common bile duct and perfuse the pancreas with cold Collagenase P solution. c. Dissect the

pancreas, place it in a conical tube, and incubate at 37°C for 10-15 minutes to digest the

tissue. d. Stop the digestion by adding cold buffer and purify islets using a Ficoll density

gradient. e. Hand-pick clean islets under a stereomicroscope and allow them to recover

overnight in culture medium.

GSIS Assay: a. Pre-incubate size-matched islets (groups of 3-5) in low glucose KRBH for 60

minutes at 37°C to establish a basal secretion rate. b. Transfer the islets to new tubes

containing:

Low glucose (2.8 mmol/L) KRBH + Vehicle (DMSO).
High glucose (11.2 mmol/L) KRBH + Vehicle (DMSO).
High glucose (11.2 mmol/L) KRBH + LY2881835 (at desired concentrations). c. Incubate
for 60-90 minutes at 37°C.[3] d. Collect the supernatant from each tube for insulin
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measurement. e. Lyse the islets to measure total insulin content.

Analysis: a. Measure insulin concentration in the supernatants using a commercially

available ELISA kit. b. Normalize secreted insulin to the total insulin content of the islets. c.

Compare insulin secretion in LY2881835-treated groups to the vehicle control under high

glucose conditions.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of LY2881835 on glucose tolerance and postprandial

hyperglycemia in a rodent model.

Model: Diet-Induced Obese (DIO) Mice. Induce obesity by feeding C57BL/6J mice a high-fat

diet (e.g., 60% kcal from fat) for 10-12 weeks.

Materials:

DIO mice.

LY2881835 formulation for oral gavage (e.g., in 0.5% methylcellulose).

Glucose solution (2 g/kg body weight).

Handheld glucometer and test strips.

Blood collection supplies (e.g., tail-nick lancets, capillaries).

Procedure:

Acclimatization and Fasting: a. Acclimate animals to handling and gavage procedures for

several days. b. Fast the mice overnight (12-16 hours) with free access to water.

Drug Administration: a. Record the baseline (t= -60 min) body weight and blood glucose level

via a tail-nick. b. Administer LY2881835 (e.g., 10 mg/kg) or vehicle orally by gavage.[1]

Glucose Challenge: a. At t=0 min (60 minutes after drug administration), collect a blood

sample for fasting glucose and insulin levels. b. Immediately administer the glucose solution

(2 g/kg) via oral gavage.
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Blood Sampling: a. Collect blood samples from the tail vein at specified time points post-

glucose challenge, typically 15, 30, 60, 90, and 120 minutes. b. Measure blood glucose at

each time point.

Analysis: a. Plot the mean blood glucose concentration versus time for each treatment

group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to

t=120 min. c. Compare the glucose AUC between the LY2881835-treated group and the

vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Visualizations: Workflows and Model Relationships
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Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
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Relationship of rodent models to stages of Type 2 Diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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